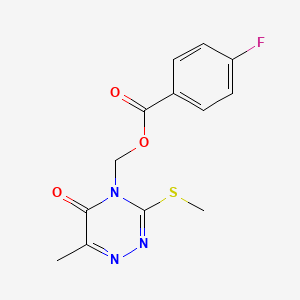

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-fluorobenzoate

Description

The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-fluorobenzoate" is a triazine derivative featuring a 1,2,4-triazinone core substituted with a methyl group at position 6 and a methylthio group at position 3. The 4-fluorobenzoate ester moiety is attached via a methylene bridge to the triazinone nitrogen. Triazine derivatives are widely studied for applications in agrochemicals and pharmaceuticals due to their structural versatility and ability to interact with biological targets such as enzymes or receptors .

Propriétés

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-3-5-10(14)6-4-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBAAILKQUSORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)F)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-fluorobenzoate typically involves multiple steps. One common route includes the formation of the triazine ring followed by the introduction of the methylthio group and the fluorobenzoate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Analyse Des Réactions Chimiques

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoate moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.

Applications De Recherche Scientifique

Based on the search results, here is information regarding the applications of compounds related to "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-fluorobenzoate."

Please note that the search results primarily discuss related compounds with slight structural variations, such as "(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate" and "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(morpholinosulfonyl)benzoate", rather than the exact compound specified. Information on these related compounds may still provide insight into the potential applications of the target compound.

Here's a summary of potential applications based on the available information:

Scientific Research Applications

- (Building Block for Synthesis) In chemistry, compounds with a similar triazine core are used as building blocks for synthesizing more complex molecules. Their unique structures allow exploration of new chemical reactions and development of novel compounds.

- (Enzyme Interactions and Metabolic Pathways) These compounds can be employed to study enzyme interactions and metabolic pathways in biological research. Their ability to undergo various chemical reactions makes them valuable tools for probing biological systems.

Potential Applications

- (Pharmaceuticals) The unique combination of functional groups in similar compounds suggests potential applications in pharmaceuticals, particularly in developing novel therapeutic agents [4, 7].

- (Antimicrobial Properties) Some articles suggest the biological activity of similar compounds, focusing on their antimicrobial properties.

- (Specialty Chemicals and Materials) In the industrial sector, these compounds can be used in the production of specialty chemicals and materials, such as coatings and adhesives.

- Preliminary studies on related compounds suggest they may exhibit various biological activities. However, the exact mechanisms of action and dosage-dependent effects require further investigation through bioassays and pharmacological studies.

- The triazine ring and difluorobenzoate moiety can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group may also play a role in the compound’s biological activity by participating in redox reactions and forming covalent bonds with target molecules.

Additional Triazine Compounds

Mécanisme D'action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-fluorobenzoate involves its interaction with specific molecular targets. The triazine ring and the fluorobenzoate moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methylthio group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound shares structural similarities with other triazine and triazole derivatives but differs in key substituents (Table 1). For example:

- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (): Contains a 1,3,5-triazine ring with phenoxy and bromo substituents, lacking the thioether and fluorinated benzoate groups of the target compound.

- Methyl 4-[(E)-{[3-(4-fluorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate (): Features a 1,2,4-triazole core with a thioxo group and fluorophenyl substituent, differing in ring structure and sulfur placement.

- Sulfonylurea herbicides (): Include methyl esters of triazinyl sulfonylureas (e.g., metsulfuron-methyl), which possess sulfonylurea bridges absent in the target compound.

Table 1: Structural Comparison

| Compound Name | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-fluorobenzoate | 1,2,4-triazinone | 6-methyl, 3-(methylthio), 4-fluorobenzoate | Ester, thioether, ketone |

| Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate | 1,3,5-triazine | 4-bromo-2-formylphenoxy, 4-methoxyphenoxy | Amine, aldehyde, ether |

| Methyl 4-[(E)-{[3-(4-fluorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate | 1,2,4-triazole | 4-fluorophenyl, thioxo, iminomethyl | Thiol, imine, ester |

| Metsulfuron-methyl | 1,3,5-triazine | 4-methoxy-6-methyl, sulfonylurea bridge | Sulfonylurea, methyl ester |

Physicochemical Properties

- Lipophilicity : The target compound’s logP is likely higher than sulfonylureas (e.g., metsulfuron-methyl logP ≈ 1.8) due to the methylthio and fluorobenzoate groups.

- Solubility : The 4-fluorobenzoate ester reduces water solubility compared to polar sulfonylurea derivatives .

- Stability : The methylthio group may increase susceptibility to oxidative metabolism compared to methoxy or chloro substituents in related triazines .

Research Findings and Trends

- Agrochemical Potential: Structural analogs like sulfonylureas () dominate herbicide research, but fluorinated triazinones could address resistance issues via novel mechanisms .

- Synthetic Challenges : The methylthio group in the target compound may complicate synthesis compared to chloro or methoxy substituents, requiring specialized reagents .

Activité Biologique

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-fluorobenzoate is a complex organic molecule characterized by a triazine core and a variety of functional groups. This structural diversity suggests potential for significant biological activity, particularly in pharmaceutical applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 440.49 g/mol. The structure features a triazine ring substituted with a methylthio group and a benzoate moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : The triazine ring can inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways critical for cellular responses.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains, suggesting potential antimicrobial properties for this compound.

Biological Activities

Research indicates that compounds related to triazines exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Its structural analogs have demonstrated significant activity against pathogens such as Mycobacterium tuberculosis and various fungi .

- Anticancer Potential : Triazole derivatives are known for their anticancer properties. For example, related compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity .

- Anti-inflammatory Effects : The presence of the methylthio group may contribute to anti-inflammatory activities, as observed in other triazole derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to triazines:

- A study on mercapto-substituted triazoles demonstrated their effectiveness as chemotherapeutic agents, highlighting their role in inhibiting cancer cell proliferation .

- Research involving derivatives of the compound indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.

Table 1: Comparison of Biological Activities

| Compound Type | Biological Activity | Notable Effects |

|---|---|---|

| Triazole Derivatives | Antifungal, Antibacterial | Effective against various pathogens |

| Sulfonamide Antibiotics | Antibacterial | Used in treating bacterial infections |

| Benzothiazole Compounds | Anticancer, Antimicrobial | Active against multiple cancer cell lines |

Synthesis and Development

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-fluorobenzoate involves several steps:

- Formation of the Triazine Core : Initiated through condensation reactions involving thioketones.

- Introduction of Methylthio Group : Achieved via nucleophilic substitution reactions.

- Esterification with 4-Fluorobenzoic Acid : Final step involves esterification under acidic conditions to yield the target compound.

This multi-step synthesis underscores the complexity involved in producing biologically active compounds.

Q & A

Q. What are the optimal synthetic routes for (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-fluorobenzoate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, the 4-fluorobenzoyl group can be introduced by reacting 4-fluorobenzyl chloride with a triazinone-thiol intermediate under basic conditions (e.g., NaOH or K₂CO₃ in acetonitrile) . Microwave-assisted synthesis may enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 80–90% under 100–150 W irradiation) . Post-synthesis purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the product .

Q. How can the purity and structural integrity of the compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Verify substituent positions and confirm absence of impurities (e.g., residual solvents). For example, the 4-fluorobenzoyl methyl ester typically shows a singlet at δ 3.9–4.1 ppm .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ vs. experimental).

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Q. What are the key stability considerations for this compound under laboratory conditions?

- Methodological Answer : Stability depends on storage conditions:

- Light/Temperature : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition.

- Hydrolytic Sensitivity : The ester group may hydrolyze in aqueous solutions (pH > 8). Use anhydrous solvents (e.g., DMSO) for biological assays .

- Degradation Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to track degradation products .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in:

- Bioassay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity using fixed inoculum sizes and incubation times) .

- Substituent Effects : Compare analogs (e.g., replacing 4-fluorobenzoyl with 4-methoxyphenyl) to isolate structure-activity relationships .

- Control Experiments : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate via dose-response curves .

Q. What experimental design considerations are critical when scaling up synthesis for in vivo studies?

- Methodological Answer : Key factors include:

- Reaction Efficiency : Optimize solvent volume and catalyst loading (e.g., 1.5 equiv. of base for nucleophilic substitution) to minimize waste .

- Purification Scalability : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .

- Degradation Mitigation : Implement continuous cooling during prolonged reactions to stabilize intermediates (organic degradation rates increase at higher temperatures) .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Methodological Answer : Use:

- Molecular Docking : Predict binding interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .

- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to correlate reactivity with substituent effects .

- MD Simulations : Study conformational stability in lipid bilayers to assess membrane permeability .

Q. What are the limitations in extrapolating environmental stability data from laboratory studies?

- Methodological Answer : Lab studies often underestimate real-world variability:

- Sample Complexity : Lab mixtures may lack diverse organic/inorganic contaminants present in environmental matrices. Use spiked natural samples (e.g., soil/sewage) for degradation studies .

- Temporal Factors : Short-term experiments (<24 hrs) may miss slow degradation pathways. Extend monitoring to ≥3 months .

- Analytical Sensitivity : Combine HPLC with LC-MS to detect trace degradation products (e.g., sulfoxides from methylthio oxidation) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.